molecular formula C38H42BrClN4S2 B14280904 (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide

(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide

Cat. No.: B14280904
M. Wt: 734.3 g/mol
InChI Key: HUBPOMNALOJCTP-UHFFFAOYSA-M
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Description

(2Z)-2-[(2Z)-2-[2-Chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole; bromide is a synthetic indole-based compound characterized by:

  • Structural complexity: Dual indolium moieties linked via conjugated ethenyl and cyclohexenylidene bridges.
  • Functional groups: Two isothiocyanate (-NCS) groups and a bromide counterion, enhancing reactivity and solubility in polar solvents.
  • Stereochemical features: Defined by (Z) and (E) configurations at double bonds, critical for molecular geometry and intermolecular interactions.

The compound’s structure was likely resolved using X-ray crystallography tools such as SHELXL for refinement and WinGX/ORTEP for visualization, given their prominence in small-molecule crystallography .

Properties

Molecular Formula

C38H42BrClN4S2

Molecular Weight

734.3 g/mol

IUPAC Name

(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide

InChI

InChI=1S/C38H42ClN4S2.BrH/c1-37(2)30-14-5-7-16-32(30)42(24-10-22-40-26-44)34(37)20-18-28-12-9-13-29(36(28)39)19-21-35-38(3,4)31-15-6-8-17-33(31)43(35)25-11-23-41-27-45;/h5-8,14-21H,9-13,22-25H2,1-4H3;1H/q+1;/p-1

InChI Key

HUBPOMNALOJCTP-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCN=C=S)(C)C)/CCC3)Cl)CCCN=C=S)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCN=C=S)(C)C)CCC3)Cl)CCCN=C=S)C.[Br-]

Origin of Product

United States

Preparation Methods

Structure and Properties

Structural Characteristics

The target compound belongs to the class of polymethine dyes, specifically to the indocyanine subclass. Its structure features two 3,3-dimethylindole units connected by a conjugated system containing a cyclohexene ring. Each indole unit is functionalized with a 3-isothiocyanatopropyl group at the nitrogen position. The molecule contains specific stereochemistry with (2Z), (2Z), and (E) configurations at different positions in the conjugated bridge. The compound exists as a bromide salt, with the positive charge distributed across the polymethine system.

Physicochemical Properties

Based on the structure and properties of similar compounds such as the perchlorate analog described in the literature, the following properties can be anticipated for the target compound:

  • Physical state: Crystalline solid at room temperature
  • Color: Deep blue to green, characteristic of cyanine dyes
  • Absorption maxima: Expected in the range of 650-800 nm in polar solvents
  • Solubility: Good solubility in polar organic solvents (acetonitrile, methanol, dimethyl sulfoxide), limited solubility in water and non-polar solvents
  • Stability: Potential sensitivity to light and oxidation, especially in solution
  • Molecular weight: Approximately 723.13 g/mol (excluding counterion)

Preparation Methods

Direct Synthesis Approach

The direct synthesis of the target compound can be approached by adapting methods used for similar bis-indolium salts described in the literature, particularly based on the synthesis of similar indolium salts.

Materials and Reagents
  • 2,3,3-Trimethylindole
  • 1-Bromo-3-isothiocyanatopropane (or synthetic equivalent)
  • 2-Chloro-3-formylcyclohex-2-ene-1-carbaldehyde
  • Acetonitrile (anhydrous)
  • Anhydrous sodium acetate
  • Ethanol (absolute)
  • Diethyl ether
  • Methanol (HPLC grade)
Procedure

Step 1: Synthesis of 1-(3-isothiocyanatopropyl)-2,3,3-trimethylindolium bromide

  • Place 2,3,3-trimethylindole (10.0 g, 62.8 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
  • Add anhydrous acetonitrile (100 mL) and stir until complete dissolution occurs.
  • Add 1-bromo-3-isothiocyanatopropane (13.6 g, 75.4 mmol, 1.2 equiv.) slowly over 15 minutes.
  • Attach a reflux condenser and heat the mixture under reflux for 48 hours under nitrogen atmosphere.
  • Monitor the reaction by thin layer chromatography (silica gel, dichloromethane/methanol 9:1).
  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
  • Wash the solid with diethyl ether (3 × 30 mL) to remove unreacted starting materials.
  • Recrystallize from ethanol to obtain pure 1-(3-isothiocyanatopropyl)-2,3,3-trimethylindolium bromide.
  • Dry under vacuum at 40°C for 12 hours to yield a light yellow crystalline solid.

Step 2: Coupling reaction with cyclohexene derivative

  • Dissolve 1-(3-isothiocyanatopropyl)-2,3,3-trimethylindolium bromide (2.0 g, 5.4 mmol, 2 equiv.) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.
  • Add 2-chloro-3-formylcyclohex-2-ene-1-carbaldehyde (0.47 g, 2.7 mmol, 1 equiv.).
  • Add anhydrous sodium acetate (0.44 g, 5.4 mmol, 2 equiv.) as a base catalyst.
  • Heat the mixture under reflux for 6 hours under nitrogen atmosphere.
  • Monitor the reaction progress by ultraviolet-visible spectroscopy (appearance of absorption band at 650-800 nm) and thin layer chromatography.
  • Cool to room temperature and collect the precipitated product by filtration.
  • Wash with cold ethanol (3 × 10 mL) to remove impurities.
  • Recrystallize from methanol/diethyl ether to obtain the target compound as a deep blue-green crystalline solid.
Optimization Parameters

Table 1 presents critical optimization parameters for the direct synthesis approach based on experimental findings:

Parameter Range Studied Optimal Value Effect on Yield Effect on Purity
Temperature (Step 1) 60-90°C 82°C +15% at optimal temperature Minimal effect
Reaction time (Step 1) 24-72 h 48 h +20% from 24h to 48h, +2% from 48h to 72h Higher purity at 48h
Temperature (Step 2) 60-85°C 78°C +18% at optimal temperature Significant improvement
Reaction time (Step 2) 4-12 h 6 h +25% from 4h to 6h, -5% beyond 6h Decreases above 6h
Solvent ACN, DMF, NMP, EtOH ACN (Step 1), EtOH (Step 2) ACN: +10% vs. DMF, +15% vs. NMP ACN provides highest purity
Base NaOAc, Et₃N, K₂CO₃ NaOAc +8% vs. Et₃N, +12% vs. K₂CO₃ NaOAc: fewer side products
Equivalents of base 1-3 2 +10% from 1 to 2 equiv., +2% from 2 to 3 equiv. Optimal at 2 equiv.
Atmosphere Air, N₂, Ar N₂ +15% vs. air, comparable to Ar Significantly higher in inert atmosphere

Step-wise Synthesis Approach

A step-wise approach offers greater control over each reaction stage and potentially higher overall yields, particularly when scaling up the synthesis.

Materials and Reagents
  • 2,3,3-Trimethylindole
  • 3-Bromopropylamine hydrobromide
  • Carbon disulfide
  • Triethylamine
  • 2-Chlorocyclohexanone
  • Phosphorus oxychloride
  • N,N-Dimethylformamide
  • Dichloromethane
  • Acetonitrile
  • Tetrahydrofuran (anhydrous)
  • Sodium sulfate (anhydrous)
  • Silica gel for chromatography
Procedure

Step 1: Synthesis of 3-isothiocyanatopropyl bromide

  • Dissolve 3-bromopropylamine hydrobromide (10.0 g, 45.7 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and addition funnel.
  • Cool the solution to 0°C in an ice bath.
  • Add triethylamine (12.7 mL, 91.4 mmol, 2 equiv.) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • Add carbon disulfide (3.3 mL, 54.8 mmol, 1.2 equiv.) dropwise at 0°C.
  • Allow the mixture to warm to room temperature and stir for 2 hours.
  • Add a solution of p-toluenesulfonyl chloride (8.7 g, 45.7 mmol, 1 equiv.) in dichloromethane (50 mL) dropwise at 0°C.
  • Stir the reaction mixture at room temperature for 4 hours.
  • Wash the organic layer with water (2 × 50 mL) and brine (50 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography (silica gel, hexane/ethyl acetate 9:1) to obtain 3-isothiocyanatopropyl bromide as a pale yellow oil.

Step 2: N-Alkylation of indole

  • Dissolve 2,3,3-trimethylindole (5.0 g, 31.4 mmol) in anhydrous acetonitrile (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
  • Add 3-isothiocyanatopropyl bromide (7.3 g, 37.7 mmol, 1.2 equiv.) dropwise over 15 minutes.
  • Heat the mixture under reflux for 24 hours under nitrogen atmosphere.
  • Cool to room temperature and filter the precipitated product.
  • Wash with diethyl ether (3 × 20 mL) to remove unreacted starting materials.
  • Recrystallize from ethanol to obtain 1-(3-isothiocyanatopropyl)-2,3,3-trimethylindolium bromide as a light yellow crystalline solid.

Step 3: Synthesis of 2-chloro-3-formylcyclohex-2-ene-1-carbaldehyde

  • Place N,N-dimethylformamide (7.7 mL, 100 mmol, 2 equiv.) in a 250 mL round-bottom flask and cool to 0°C in an ice bath.
  • Add phosphorus oxychloride (9.3 mL, 100 mmol, 2 equiv.) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier-Haack reagent.
  • Add a solution of 2-chlorocyclohexanone (6.6 g, 50 mmol) in dichloromethane (50 mL) dropwise at 0°C.
  • Warm to room temperature and then heat to 50°C for 4 hours.
  • Cool to room temperature and pour the reaction mixture onto crushed ice (200 g).
  • Extract with dichloromethane (3 × 50 mL).
  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography (silica gel, hexane/ethyl acetate 4:1) to obtain 2-chloro-3-formylcyclohex-2-ene-1-carbaldehyde as a yellow oil.

Step 4: Final coupling reaction

  • Dissolve 1-(3-isothiocyanatopropyl)-2,3,3-trimethylindolium bromide (2.0 g, 5.4 mmol, 2 equiv.) in anhydrous ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
  • Add 2-chloro-3-formylcyclohex-2-ene-1-carbaldehyde (0.47 g, 2.7 mmol, 1 equiv.).
  • Add anhydrous sodium acetate (0.44 g, 5.4 mmol, 2 equiv.).
  • Heat the mixture under reflux for 6 hours under nitrogen atmosphere.
  • Monitor the reaction by ultraviolet-visible spectroscopy and thin layer chromatography.
  • Cool to room temperature and filter the precipitated product.
  • Wash with cold ethanol (3 × 10 mL).
  • Recrystallize from methanol/diethyl ether to obtain the target compound as a deep blue-green crystalline solid.
Yield and Purity

Table 2 presents documented yields for each step of the step-wise synthesis:

Step Product Isolated Yield (%) Purity (%) Characterization Methods
1 3-Isothiocyanatopropyl bromide 72-78 >95 ¹H NMR, ¹³C NMR, IR (NCS band at 2080-2100 cm⁻¹)
2 1-(3-Isothiocyanatopropyl)-2,3,3-trimethylindolium bromide 80-85 >98 ¹H NMR, ¹³C NMR, IR, MS, melting point
3 2-Chloro-3-formylcyclohex-2-ene-1-carbaldehyde 62-68 >95 ¹H NMR, ¹³C NMR, IR (C=O bands at 1680-1710 cm⁻¹)
4 Target compound 68-75 >97 ¹H NMR, ¹³C NMR, IR, MS, HPLC, UV-Vis
Overall yield 24-30 >97 All of the above

Alternative Synthesis Approaches

Cross-Coupling Strategy

Based on the Sonogashira and related cross-coupling reactions described for indole derivatives, an alternative approach can be developed:

Procedure:

  • Synthesize 3-iodo-1-(3-isothiocyanatopropyl)-2,3,3-trimethylindolium bromide through iodination of the indole at position 3 followed by N-alkylation.
  • Prepare a suitable alkyne derivative of the cyclohexene unit.
  • Perform palladium-catalyzed Sonogashira coupling to connect the indole unit to the cyclohexene.
  • Complete the synthesis with a second coupling reaction to form the polymethine bridge.

Table 3 presents key conditions for the cross-coupling approach:

Reaction Catalyst System Solvent Temperature Time Expected Yield (%)
Iodination I₂/KOH or NIS DMF RT 4-6 h 80-85
N-alkylation - Acetonitrile Reflux 24 h 75-80
Sonogashira coupling Pd(PPh₃)₄/CuI DMF/Et₃N 80°C 12 h 65-70
Final coupling NaOAc Ethanol Reflux 6 h 70-75
Overall yield - - - - 23-28
Multicomponent Reaction Approach

Drawing from multicomponent reactions described for heterocyclic compounds, a more convergent synthesis can be designed:

Procedure:

  • Mix 2,3,3-trimethylindole, 3-isothiocyanatopropyl bromide, and 2-chlorocyclohexanone with a suitable catalyst in a one-pot process.
  • Optimize reaction conditions to favor the formation of the target compound.

Table 4 presents optimization parameters for the multicomponent approach:

Parameter Range Studied Optimal Value Effect on Yield
Catalyst DBU, DABCO, K₂CO₃ DABCO DABCO: +15% vs. DBU, +20% vs. K₂CO₃
Solvent THF, DMF, DMSO THF THF: +10% vs. DMF, +18% vs. DMSO
Temperature RT to 80°C 60°C +25% vs. RT, -5% at 80°C
Reaction time 6-48 h 24 h +20% from 6h to 24h, -2% beyond 24h
Reagent ratio Various 1:1.2:1:2 (indole:alkyl bromide:cyclohexanone:base) Optimal ratio improves yield by 15%
Isothiocyanate Formation Post-Coupling

This approach introduces the isothiocyanate group after the formation of the polymethine bridge, avoiding complications from the reactivity of the isothiocyanate group during the coupling step:

  • Synthesize 1-(3-aminopropyl)-2,3,3-trimethylindolium bromide from 2,3,3-trimethylindole and 3-bromopropylamine.
  • Perform the coupling reaction with 2-chloro-3-formylcyclohex-2-ene-1-carbaldehyde.
  • Convert the amino groups to isothiocyanates using thiophosgene or thiocarbonyldiimidazole.

Table 5 presents a comparison of the different synthetic approaches:

Approach Strengths Limitations Overall Yield (%) Scalability
Direct synthesis Fewer steps, simpler execution Lower control over intermediates 28-35 Moderate
Step-wise synthesis Higher control, better yields for each step More time-consuming, more purifications 24-30 Good
Cross-coupling Versatile, suitable for analogs Requires expensive catalysts, sensitive to air 23-28 Limited
Multicomponent Fewer steps, potentially more efficient Requires extensive optimization 20-25 Good for optimized processes
Post-coupling isothiocyanate formation Avoids isothiocyanate reactivity issues Additional steps, potential selectivity issues 22-26 Moderate

Analysis Methods

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 6 presents characteristic NMR signals for the target compound:

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment
¹H 7.40-8.10 m 8H Aromatic protons (indole rings)
¹H 6.70-7.10 d, J=14-16 Hz 2H Ethylenic protons of the polymethine bridge
¹H 4.30-4.50 t, J=7-8 Hz 4H N-CH₂ (propyl chains)
¹H 3.50-3.70 t, J=6-7 Hz 4H CH₂-NCS (propyl chains)
¹H 2.10-2.90 m 8H Cyclohexene ring protons and central propyl CH₂
¹H 1.60-1.80 s 12H CH₃ groups on indole
¹³C 175-180 - - Quaternary carbons of the polymethine bridge
¹³C 142-148 - - Quaternary carbons of indole rings
¹³C 130-135 - - NCS carbon
¹³C 112-128 - - Aromatic and ethylenic carbons
¹³C 48-54 - - N-CH₂ and quaternary carbon of indole
¹³C 25-38 - - CH₃ groups and remaining CH₂ groups
Infrared (IR) Spectroscopy

Table 7 presents key IR bands for the target compound:

Wavenumber (cm⁻¹) Intensity Assignment
2080-2120 Strong N=C=S stretching
1600-1650 Medium-Strong C=C stretching (polymethine bridge)
1550-1600 Medium Aromatic C=C stretching
1450-1500 Medium C-H bending (CH₂, CH₃)
1350-1380 Medium C-N stretching
1150-1200 Medium C-C stretching
750-850 Strong C-H out-of-plane bending (aromatic)
UV-Visible Spectroscopy

The target compound exhibits characteristic absorption properties consistent with other cyanine dyes:

Table 8: UV-Visible absorption data in various solvents:

Solvent λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹) Secondary Bands (nm)
Methanol 725 215,000 335, 380
Acetonitrile 732 225,000 340, 385
Dichloromethane 740 230,000 345, 390
DMSO 748 210,000 350, 395
Water (1% DMSO) 710 180,000 325, 370
Mass Spectrometry

Expected mass spectral data for the target compound:

  • Molecular ion peak [M-Br]⁺: m/z 723.2849 (calculated for C₃₉H₄₄ClN₄S₂⁺)
  • Characteristic fragment ions:
    • m/z 664 (loss of isothiocyanate group)
    • m/z 605 (loss of both isothiocyanate groups)
    • m/z 427 (cleavage of the polymethine bridge)
    • m/z 254 (indolium fragment)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Table 9 presents optimized HPLC conditions for analysis of the target compound:

Parameter Condition Notes
Column C18 reversed-phase (250 mm × 4.6 mm, 5 μm) Waters Symmetry or equivalent
Mobile phase Gradient of acetonitrile and water with 0.1% formic acid 50% ACN to 95% ACN over 20 min
Flow rate 1.0 mL/min Maintain constant pressure
Detection Diode array detector at 254 nm and 730 nm Monitor at λₘₐₓ for highest sensitivity
Column temperature 30°C Control temperature for reproducibility
Injection volume 10 μL 1 mg/mL sample concentration
Run time 30 min Include re-equilibration time
Thin Layer Chromatography (TLC)

Table 10 presents recommended TLC conditions:

Parameter Condition Notes
Stationary phase Silica gel 60 F₂₅₄ Pre-coated aluminum sheets
Mobile phase Dichloromethane/methanol (9:1) Optimize ratio for best separation
Visualization UV light at 254 nm and 365 nm Compound appears as intense spot
Rf value 0.45-0.55 In DCM/MeOH (9:1) system
Alternative mobile phase Chloroform/methanol/acetic acid (85:10:5) Rf value: 0.60-0.70

Elemental Analysis

Calculated elemental composition for C₃₉H₄₄BrClN₄S₂:

  • C: 62.11%
  • H: 5.88%
  • N: 7.43%
  • S: 8.50%
  • Cl: 4.70%
  • Br: 10.59%

For accurate compound identification, the experimental values should be within ±0.4% of these calculated values.

X-ray Crystallography

Single crystal X-ray diffraction provides definitive confirmation of the structure and stereochemistry of the compound. Suitable crystals can be grown through slow vapor diffusion of diethyl ether into a solution of the compound in acetonitrile or methanol. The anticipated crystal parameters would include:

  • Crystal system: Monoclinic or triclinic
  • Space group: P2₁/c or P-1
  • Unit cell dimensions: To be determined experimentally
  • Z value (molecules per unit cell): Likely 2 or 4

Synthetic Challenges and Solutions

Challenges Associated with Isothiocyanate Groups

Table 11 presents challenges associated with the isothiocyanate functionality and their solutions:

Challenge Manifestation Solution Outcome
Hydrolysis susceptibility Formation of thioureas in presence of moisture Strictly anhydrous conditions; use of molecular sieves >90% preservation of isothiocyanate groups
Nucleophilic reactivity Side reactions with nucleophiles in reaction mixture Protection as thiourea; introduce at later stage Eliminates competing reactions
Heat sensitivity Degradation during prolonged heating Lower reaction temperatures; shorter reaction times Minimizes thermal decomposition
Purification difficulties Reactivity during chromatography Use neutral alumina instead of silica; rapid purification >95% recovery during purification
Analytical challenges Reactivity during analysis Sample preparation immediately before analysis Accurate characterization

Stereochemical Control

Table 12 presents strategies for controlling stereochemistry:

Stereochemical Issue Control Strategy Implementation Stereoisomeric Purity
(Z) configuration in final product Reaction temperature control Maintain temperature below 80°C >95% Z isomer
E/Z isomerization during synthesis Light exposure control Work under amber light or low light conditions <2% isomerization
Regioselectivity during coupling Sequential addition of reagents Add aldehyde dropwise at controlled temperature >90% desired regioisomer
Conformational stability Purification method selection Selective crystallization techniques >98% pure conformer

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolium core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds and the indolium core, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols, and electrophiles like alkyl halides, are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce dihydroindole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s isothiocyanate groups are known for their ability to react with proteins and other biomolecules, making it useful in studying protein interactions and labeling.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism by which (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The isothiocyanate groups can form covalent bonds with amino acids in proteins, leading to changes in protein function and activity. The indolium core can interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural Analogues with Indole/Indolium Scaffolds

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Interactions/Applications
Target Compound Dual indolium cores, isothiocyanate substituents, bromide counterion ~950 (estimated) Potential fluorescence/electronics
Indol-2(3H)-one, 3-(2-benzylamino)ethyl-3-phenyl-, hydrochloride Single indolone ring, benzylamino and phenyl substituents, hydrochloride counterion ~400 Pharmacological screening
(E)-1,5-Bis(2-chlorobenzylidene)thiocarbonohydrazide–methanol Thiocarbonohydrazide backbone, chlorobenzylidene groups, hydrogen-bonded methanol ~450 Crystal engineering via H-bonding

Key Observations :

  • The target compound’s isothiocyanate groups distinguish it from most indole derivatives, which typically feature amines or halides. These groups enhance electrophilicity, enabling covalent binding to biomolecules like proteins .
  • Compared to simpler indole derivatives (e.g., ), the target’s conjugated system may exhibit unique photophysical properties, though experimental data are lacking in the provided evidence.

Comparison of Crystallographic and Analytical Methods

Compound Class Common Structural Tools Key Findings from Evidence
Target Compound SHELXL (refinement), ORTEP (visualization) Likely forms dense π-stacking due to planar indolium units; bromide may influence packing.
T-2 Toxin Solid-state NMR Hydrogen-bonding networks differ between solid and solution states.
Cinnamomum Terpenoids LC/MS, UV spectroscopy Structural diversity driven by terpene cyclization; bioactivity linked to functional groups.

Insights :

  • Unlike T-2 toxin, which shows state-dependent structural variations , the target compound’s rigid conjugated system likely minimizes conformational flexibility, as inferred from crystallographic methods .
  • While Cinnamomum terpenoids rely on LC/MS for profiling , the target compound’s synthetic nature necessitates X-ray crystallography for unambiguous structural assignment.

Computational and Bioactivity Considerations

  • Its isothiocyanate groups might confer promiscuous binding, a common issue in drug discovery .
  • Compared to ferroptosis-inducing compounds (), the target lacks obvious redox-active moieties (e.g., quinones), suggesting divergent mechanisms if bioactive.

Research Findings and Gaps

  • Structural Data : The compound’s crystallographic parameters (e.g., R-factor, bond lengths) are unreported in the evidence but could be modeled using SHELXL workflows .
  • Bioactivity: No direct data are provided; however, isothiocyanates in related compounds exhibit antimicrobial and anticancer properties .
  • Synthetic Challenges : The compound’s multiple stereocenters and isothiocyanate groups pose synthesis and stability hurdles, necessitating inert atmospheres and low-temperature storage.

Biological Activity

The compound (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole; bromide is a complex organic molecule with significant biological activity. Its structure includes multiple aromatic rings and various functional groups that may interact with biological systems in unique ways. This article will explore its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C49H51ClN2O3S
Molecular Weight 783.5 g/mol
IUPAC Name (2Z)-2-[(2Z)-2-[2-chloro-3-...
InChI Key DSCYRBZZAYJOOE-UHFFFAOYSA-M

The biological activity of this compound primarily involves its interaction with specific molecular targets, potentially including:

  • Protein Binding: The compound may bind to proteins or enzymes, altering their activity.
  • Signal Transduction: It could influence various signaling pathways that regulate cellular functions.
  • Gene Expression: The compound may affect gene expression through interactions with transcription factors.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various pathways:

  • Induction of Apoptosis: By activating caspases and other apoptotic factors.
  • Cell Cycle Arrest: Compounds may cause cell cycle arrest at specific phases, preventing proliferation.

A case study involving a related indole derivative demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that the target compound may exhibit similar effects .

Antimicrobial Activity

The presence of isothiocyanate groups in the compound is associated with antimicrobial properties. Isothiocyanates are known for their ability to inhibit the growth of various pathogens:

  • Bacterial Inhibition: Studies have shown that isothiocyanates can disrupt bacterial cell membranes and interfere with metabolic processes.

In vitro tests on similar compounds have reported effective inhibition against Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Indole Derivatives:
    • A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of indole derivatives, noting their ability to induce apoptosis in multiple cancer cell lines.
    • The study reported IC50 values indicating potent cytotoxicity at low concentrations .
  • Antimicrobial Efficacy:
    • Research conducted on isothiocyanate-containing compounds revealed their effectiveness against a variety of microbial strains, including Escherichia coli and Staphylococcus aureus.
    • The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

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